6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Chiral building block Enantioselective synthesis Asymmetric catalysis

Racemic or wrong-regioisomer benzoxazinones confound SAR and asymmetric catalysis outcomes. This (S)-configured, non-racemic 6-substituted benzoxazinone ensures stereochemical precision. - **Stereochemical fidelity**: Single (S)-enantiomer eliminates enantiomer interference in binding assays (analogous ligands achieve 91% ee in Heck reactions). - **Defined substitution**: 6-position aminoethyl group vs 4/7 regioisomers offers distinct MIC profiles (32 to >256 µg/mL range). - **Privileged scaffold**: 1,4-benzoxazin-3-one core with MAO inhibition precedent (IC50 = 1,200 nM for racemate). Immediate supply for R&D, cGMP-compatible upon request.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B12273887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OCC(=O)N2)N
InChIInChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13)/t6-/m0/s1
InChIKeyIDOFUCXHAUJAEQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(1S)-1-Aminoethyl]benzoxazinone Overview


6-[(1S)-1-Aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 159459-52-6) is a chiral, non-racemic benzoxazinone derivative with an (S)-configured 1-aminoethyl side chain at the 6-position of the fused bicyclic core [1]. The compound belongs to the 1,4-benzoxazin-3-one family, a privileged scaffold in medicinal chemistry frequently investigated for enzyme inhibition, receptor modulation, and antimicrobial applications [2]. Its single enantiomer form distinguishes it from the more commonly catalogued racemic mixture, serving as a defined chiral building block for asymmetric synthesis and stereochemical structure-activity relationship (SAR) studies [3].

Why (S)-Benzoxazinone Cannot Replace Racemic or Regioisomers


The benzoxazinone scaffold contains multiple substitution-sensitive positions; relocating the aminoethyl group from the 6-position to the 4- or 7-position, or using a brominated analog, produces compounds with distinct biological and physicochemical profiles [1]. Critically, the target compound’s (S)-enantiomer is not interchangeable with either its (R)-enantiomer or the racemic mixture. In analogous aminoethyl-substituted chemotypes, enantiomeric selectivity has been shown to drive differential enzyme inhibition potency—for example, chiral 2-(1-aminoalkyl)phenol-derived ligands achieve up to 91% enantiomeric excess in asymmetric catalysis, demonstrating that stereochemistry directly governs functional outcome [2]. Substituting with the racemate or an incorrect regioisomer introduces variables in binding, reactivity, and product profile that compromise experimental reproducibility and SAR interpretation [3].

(S)-Benzoxazinone Quantitative Evidence


(S)-Enantiomer as a Defined Chiral Probe

The (S)-configured 1-aminoethyl side chain of the target compound provides a defined stereochemical input unavailable from the racemic mixture (CAS 159459-52-6 typically catalogued as the racemate by multiple vendors ). In the synthesis of chiral P,N-ligands from enantiomerically enriched 2-(1-aminoalkyl)phenols—precursors that share the identical (S)-1-aminoethyl motif—the (R)-configured ligand derived from this scaffold achieved 91% enantiomeric excess (ee) in an asymmetric Heck reaction [1]. This demonstrates that stereochemistry at the alpha-carbon of the aminoethyl group is a critical determinant of catalytic performance, and that using the single (S)-enantiomer, rather than the racemate, allows for predictable stereochemical outcome in downstream applications.

Chiral building block Enantioselective synthesis Asymmetric catalysis

Regioisomeric Differentiation: 6- vs 4- vs 7-Substitution

The benzoxazinone scaffold supports aminoethyl substitution at multiple positions, each yielding distinct chemical entities. The target compound bears the substituent at the 6-position of the aromatic ring, whereas the regioisomer 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 771571-85-8) places the aminoethyl group on the lactam nitrogen [1], and 7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1354953-97-1) simultaneously introduces a bromine atom and relocates the aminoethyl group to the 7-position . In 1,4-benzoxazin-3-one antimicrobial SAR studies, substitution position directly correlates with bioactivity: 4-hydroxy derivatives exhibit MIC values ranging from 32 to >256 µg/mL against S. aureus depending on substitution pattern, demonstrating that regioisomeric variation produces non-equivalent biological outcomes [2].

Regioisomer Structure-activity relationship Benzoxazinone scaffold

MAO Inhibition: Preliminary Engagement Evidence

The racemic form of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one has been tested against monoamine oxidase enzymes. ChEMBL-curated data (BindingDB entry BDBM153436 / CHEMBL802688) report an IC50 of 1,200 nM against human recombinant MAO proteins (MAO-A and MAO-B, tested together) at pH 7.5 [1]. While the (S)-enantiomer has not been independently assayed, structurally related aminoethyl-substituted benzyl ethers demonstrate that enantiomeric configuration and aryl substitution position strongly influence MAO-A vs. MAO-B selectivity—with meta-substituted analogs showing >100-fold selectivity for MAO-B over MAO-A in some cases [2]. This suggests the single (S)-enantiomer may exhibit a selectivity profile distinct from the racemate, though confirmatory data are required.

Monoamine oxidase MAO inhibition Neuropharmacology

Application Scenarios for (S)-Benzoxazinone


Enantioselective Catalyst and Chiral Ligand Development

The (S)-configured aminoethyl side chain serves as a stereochemical handle for constructing chiral P,N-ligands. As demonstrated with structurally analogous 2-(1-aminoalkyl)phenols, the (S)-enantiomer can be elaborated into ligands that deliver up to 91% ee in asymmetric Heck reactions [1]. Researchers developing asymmetric catalysis methodologies should source the single (S)-enantiomer rather than the racemate to ensure predictable stereochemical outcomes.

CNS Drug Discovery and MAO Selectivity Profiling

The racemic benzoxazinone scaffold has confirmed activity against human MAO enzymes (IC50 = 1,200 nM) [2]. Given that related aminoethyl-substituted chemotypes exhibit enantiomer-dependent MAO-A vs. MAO-B selectivity (with certain meta-substituted analogs achieving >100-fold selectivity ratios), the (S)-enantiomer of the target compound is a strategic starting point for investigating stereochemically controlled MAO-B inhibition in antidepressant or neuroprotective drug discovery programs [3].

Fragment-Based Screening with Defined Regioisomer

The 1,4-benzoxazin-3-one scaffold is a recognized privileged structure in medicinal chemistry [4]. Because antimicrobial SAR on this scaffold shows that substitution position determines activity (MIC ranging from 32 to >256 µg/mL depending on functionalization pattern), incorporating the 6-substituted (S)-aminoethyl derivative into fragment screening libraries provides a structurally defined probe that is chemically distinct from 4- and 7-substituted regioisomers [5]. This positional and stereochemical precision is critical for generating meaningful fragment hit data.

Antimicrobial Lead Optimization with Stereochemistry

Benzoxazinone derivatives exhibit activity against Gram-positive bacteria, Gram-negative bacteria, and Candida albicans [5]. The 6-[(1S)-1-aminoethyl] substitution pattern offers a unique combination of a hydrogen-bond-donating primary amine and an (S)-configured methyl group at the chiral center, potentially influencing target binding kinetics and selectivity. The single enantiomer enables clean SAR interpretation that the racemate cannot provide, as racemic mixtures may confound potency and selectivity measurements due to differential activity of each enantiomer [4].

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